

# Undecanal: A Comprehensive Technical Guide to its Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **undecanal**, with a specific focus on its melting and boiling points. This document is intended to be a valuable resource, offering both precise data and the methodologies for its experimental determination.

## **Core Physical Properties of Undecanal**

**Undecanal**, also known as n-undecyl aldehyde or aldehyde C-11, is an organic compound with the chemical formula C<sub>11</sub>H<sub>22</sub>O. It is a colorless to slightly yellow liquid with a characteristic fatty, floral odor.[1] As a saturated fatty aldehyde, its physical properties are of significant interest in various fields, including flavor and fragrance industries, as well as in the synthesis of more complex molecules for pharmaceutical applications.

## **Quantitative Data Summary**

The melting and boiling points of **undecanal** have been reported across various scientific sources. The following table summarizes these key physical constants for easy reference and comparison.



Physical Property	Value	Conditions	Source(s)
Melting Point	-4 °C	[1]	
-3.00 to -1.00 °C	@ 760.00 mm Hg	[2]	_
-2 °C	[3][4][5]		_
-10 °C	[6]	_	
269 K (-4.15 °C)	[7]	_	
Boiling Point	223.00 °C	@ 760.00 mm Hg	[2]
225 °C	[3][6]		
109.00 to 115.00 °C	@ 5.00 mm Hg	[1][2][4][5]	_
545.15 K (272 °C)	[7]		_

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

# Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard experimental methodologies for these measurements.

## **Melting Point Determination: Capillary Method**

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[8]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[9][10][11]



#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[9]
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of **undecanal** (in solid form, which requires cooling below its melting point)

#### Procedure:

- Sample Preparation: A small amount of solidified **undecanal** is finely powdered.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to compact the sample at the sealed end.[9]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the
  expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for
  accurate observation.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

### **Boiling Point Determination: Distillation Method**

For liquids, the boiling point is a key physical constant. A common and accurate method for its determination is through distillation.[12]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. During distillation, the temperature of the vapor in equilibrium with the boiling liquid remains constant, and this temperature is the boiling point.

[12]



#### Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

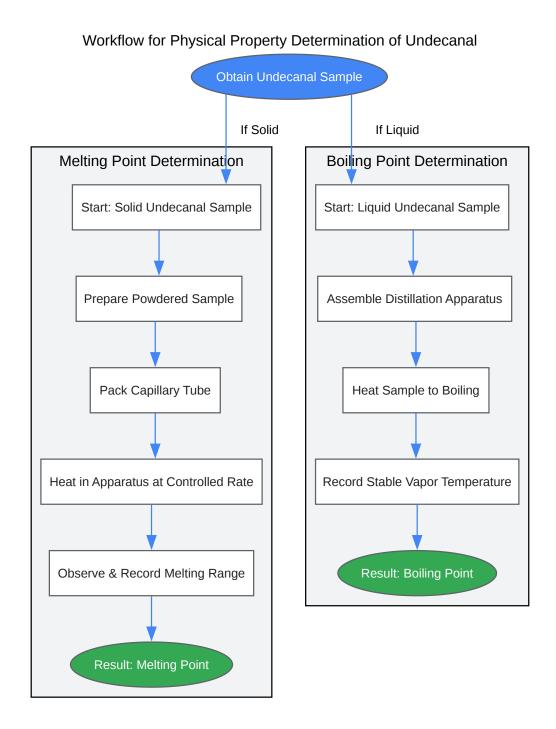
#### Procedure:

- Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled with the undecanal sample and a few boiling chips to ensure smooth boiling.
- Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures the temperature of the vapor being distilled is accurately measured.
- Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
- Observation: The temperature will rise and then stabilize as the vapor condenses in the
  condenser. This stable temperature is recorded as the boiling point of the liquid. It is crucial
  to record the atmospheric pressure at the time of the experiment, as boiling point is
  pressure-dependent.

# **Visualized Experimental Workflow**

The following diagram illustrates the logical flow for the experimental determination of the melting and boiling points of a chemical substance like **undecanal**.





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Caption: Experimental workflow for determining the melting and boiling points of undecanal.



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